molecular formula C10H20N2O2 B043040 Tert-butyl piperidin-4-ylcarbamate CAS No. 73874-95-0

Tert-butyl piperidin-4-ylcarbamate

Cat. No.: B043040
CAS No.: 73874-95-0
M. Wt: 200.28 g/mol
InChI Key: CKXZPVPIDOJLLM-UHFFFAOYSA-N
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Description

Tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), also known as 4-(Boc-amino)piperidine, is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis and medicinal chemistry. Its structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) group attached to the 4-amino position, providing steric protection for the amine during multi-step reactions . Key properties include:

  • Molecular formula: C₁₀H₂₀N₂O₂
  • Molecular weight: 200.28 g/mol
  • Synonym: 4-N-(tert-Butoxycarbonyl)aminopiperidine

This compound is frequently employed in the synthesis of urea/thiourea derivatives, kinase inhibitors, and antiviral agents, as evidenced by its role in preparing intermediates for HIV-1 inhibitors and anticholinesterase compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-amino)piperidine typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method starts with 4-piperidone hydrochloride hydrate, which is treated with liquid ammonia to form 4-piperidone. This intermediate is then reduced using sodium borohydride in methanol, followed by the addition of di-tert-butyl dicarbonate in the presence of potassium carbonate to yield 4-(N-Boc-amino)piperidine .

Industrial Production Methods: Industrial production of 4-(N-Boc-amino)piperidine follows similar synthetic routes but often employs continuous flow reactions and optimized conditions to enhance yield and purity. The use of automated systems and large-scale reactors ensures consistent production quality and scalability .

Mechanism of Action

The mechanism of action of 4-(N-Boc-amino)piperidine is primarily related to its role as a synthetic intermediate. The Boc protecting group allows for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures. In medicinal chemistry, derivatives of 4-(N-Boc-amino)piperidine can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights structural analogues of tert-butyl piperidin-4-ylcarbamate, emphasizing key differences in substituents, stereochemistry, and applications:

Compound Name CAS No. Structural Feature Molecular Weight (g/mol) Key Applications Reference
This compound 73874-95-0 Boc-protected 4-aminopiperidine 200.28 Intermediate in drug synthesis
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 4-Methyl substitution on piperidine 214.31 Enhanced steric hindrance for selective binding
tert-Butyl (piperidin-4-ylmethyl)carbamate 135632-53-0 Methylene spacer between Boc and piperidine 214.29 Improved solubility in polar solvents
tert-Butyl (3R,4R)-3-methylpiperidin-4-ylcarbamate 1262787-66-5 Trans-3-methyl stereochemistry 214.31 Chiral intermediates in asymmetric synthesis
tert-Butyl (1,4′-bipiperidin-4-ylmethyl)carbamate N/A Bipiperidinyl backbone 311.43 Targeting G-protein-coupled receptors

Physicochemical Properties

  • Purity and Yield : The parent compound achieves HPLC purity >95% in optimized syntheses , while branched analogues (e.g., tert-butyl (4-methylpiperidin-4-yl)carbamate) exhibit lower yields (~56%) due to steric challenges .
  • Crystallography : Stereoisomers like (3R,4R)-3-methylpiperidin-4-ylcarbamate have distinct crystal packing (space group P21), influencing solubility and bioavailability .

Biological Activity

Tert-butyl piperidin-4-ylcarbamate (TBPC) is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C11H18N2O2C_{11}H_{18}N_{2}O_{2} and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring, which contributes to its pharmacological properties. These structural attributes make TBPC an interesting candidate for various biochemical interactions.

1. Inhibition of Heat Shock Proteins

Research indicates that TBPC acts as an inhibitor of heat shock protein 70 (Hsp70), a critical player in cancer cell survival and proliferation. Inhibition of Hsp70 can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms observed in tumor cells. Studies have shown that derivatives of TBPC exhibit the ability to inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer treatment.

2. Antibacterial Properties

TBPC has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . However, it shows no activity against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.

Synthesis

The synthesis of TBPC can be achieved through several methods, typically involving the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The following table summarizes one synthetic route along with yields and conditions:

Yield Reaction Conditions Operation
91%20°C for 16 hoursBOC-4-aminopiperidine dissolved in pyridine, treated with methanesulfonyl chloride, followed by extraction with DCM .

The mechanism by which TBPC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, its ability to inhibit Hsp70 may disrupt the protective mechanisms that cancer cells employ to survive under stress conditions. Furthermore, TBPC's structural features allow it to engage in various chemical reactions, potentially leading to the formation of more complex biologically active derivatives .

Case Studies

  • Cancer Research : A study explored the use of TBPC derivatives in overcoming drug resistance in cancer therapies. The results indicated that these compounds could significantly reduce tumor cell viability in vitro when combined with standard chemotherapeutic agents.
  • Antimicrobial Testing : In another study, TBPC was tested against various bacterial strains, demonstrating potent activity against MRSA and VREfm while being ineffective against Gram-negative strains. This highlights its potential as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl piperidin-4-ylcarbamate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves the condensation of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. Key steps include:

  • Protection of the amine group : Boc₂O reacts with the primary amine of 4-aminopiperidine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization (70–85%) depends on stoichiometric control and inert atmosphere .
  • Common pitfalls : Incomplete Boc protection due to moisture sensitivity; side reactions with secondary amines require careful pH monitoring .

Q. How is this compound characterized analytically, and what spectral data are definitive?

  • 1H NMR : Key signals include the tert-butyl group (δ 1.45 ppm, singlet, 9H), piperidine ring protons (δ 2.8–3.5 ppm for N–CH₂ and NH), and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
  • Mass spectrometry : Molecular ion peak at m/z 215.2 [M+H]+ confirms the molecular formula C₁₀H₂₀N₂O₂ .
  • X-ray crystallography : Unit cell parameters (e.g., a = 10.09 Å, b = 12.81 Å, c = 14.06 Å) and space group (P2₁) validate stereochemistry .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

  • Liquid-liquid extraction : DCM/water partitioning removes unreacted Boc₂O and bases .
  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves Boc-protected products from piperidine derivatives .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How does this compound serve as a key intermediate in medicinal chemistry, and what modifications enhance bioactivity?

The compound is a versatile scaffold for drug discovery:

  • Alkylation/arylation : Substitution at the piperidine nitrogen (e.g., benzylation using benzyl chloride in THF) generates analogs with improved pharmacokinetic profiles .
  • Boc deprotection : Treatment with HCl/dioxane exposes the primary amine for coupling with pharmacophores (e.g., pyrimidines, chalcones) to target enzymes like HIV-1 integrase or cholinesterase .
  • Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., nitrobenzyl) show enhanced binding to biological targets .

Q. What analytical discrepancies arise in quantifying this compound in complex matrices, and how are they resolved?

  • HPLC challenges : Co-elution with byproducts (e.g., tert-butyl alcohol) can skew purity assessments. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .
  • Mass spectral interference : Fragmentation patterns overlap with Boc-protected analogs. High-resolution MS (HRMS) or tandem MS/MS distinguishes isotopic peaks .
  • Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) improve accuracy in concentration determination .

Q. How can reaction scalability and reproducibility be improved for industrial research applications?

  • Continuous flow synthesis : Microreactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve heat transfer for Boc protection .
  • Automated purification : Flash chromatography systems with UV-guided fraction collection ensure batch-to-batch consistency .
  • Process analytical technology (PAT) : In-line FTIR monitors Boc group incorporation in real time, minimizing side products .

Q. What mechanistic insights explain contradictory reactivity data in this compound derivatization?

Discrepancies in nitro group reduction (e.g., Pd/C vs. NaBH₄) arise from:

  • Steric hindrance : The tert-butyl group slows catalytic hydrogenation, favoring alternative pathways like radical intermediates .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, while THF promotes radical mechanisms .
  • pH-dependent stability : Acidic conditions (e.g., TFA) hydrolyze the carbamate, altering reaction outcomes .

Q. Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, lab coat) due to respiratory and skin irritation risks .
  • Data validation : Cross-reference crystallographic (CCDC 2168596†) and spectral data with peer-reviewed protocols .

Properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZPVPIDOJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352356
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73874-95-0
Record name 4-(tert-Butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-tertbutyloxycarbonylaminopiperidine 5 (7.95 g; 27.4 mmol) in 120 ml of MeOH is poured into a hydrogenation reactor. 10% Pd/c-based catalyst is added (1.46 g; 1.38 mmol) and the mixture is subjected to a hydrogen pressure of 3.5 bars (50 psi) for 24 hours in a Parr type shaker. After filtration on celite and washing with methanol, the medium is concentrated in order to produce 4.98 g (Yield=91%) of product in the form of white crystals.
Quantity
7.95 g
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120 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

Compound 79 (4.55 g, 15.7 mmol), 10% palladium on carbon (400 mg), and ethanol (100 mL) were combined and hydrogenated in a Parr jar at 63psi for 3d. The mixture was filtrated through celite, followed by removal of the solvent in vacuo to afford 2.87 g (14.4 mmol, 91.4%) of Compound 80.
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
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3d
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0 (± 1) mol
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400 mg
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100 mL
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Yield
91.4%

Synthesis routes and methods III

Procedure details

N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification.
Quantity
3 g
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100 mL
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0.5 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

A solution of D6 (10 g, 3.4 mmol) in methanol (150 ml) was hydrogenated at 50 psi in a Parr hydrogenator using 10% Palladium on carbon catalyst (800 mg) for 18 h. Catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a white solid.
Name
Quantity
10 g
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reactant
Reaction Step One
Quantity
150 mL
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solvent
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800 mg
Type
catalyst
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Synthesis routes and methods V

Procedure details

3-(S)-tert-butoxycarbonylaminopiperidine (B=formula (2)) and 3-(S)-tert-butoxycarbonylaminopyrrolidine (B=formula (3)) (Synth. Comm. 1998, 28, 3919) in the last two cases Y═COOC(CH3)3; tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate (B=formula (4), tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-endo-carbamate (B=formula (5)) (J. Med. Chem. 1991, 34, 656), tert-butyl 9-azabicyclo[3.3.1]-non-3-yl exo-carbamate (B=formula (6)) and tert-butyl 9-azabicyclo-[3.3.1]-non-3-yl-endo-carbamate (B=formula (7)), (J. Med. Chem. 1993, 36, 3720)) (Y═COOC(CH3)3).
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0 (± 1) mol
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[Compound]
Name
tert-butyl 8-azabicyclo[3.2.1]-oct-3-yl-exo-carbamate
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl piperidin-4-ylcarbamate
Tert-butyl piperidin-4-ylcarbamate
Tert-butyl piperidin-4-ylcarbamate
Tert-butyl piperidin-4-ylcarbamate
Tert-butyl piperidin-4-ylcarbamate
Tert-butyl piperidin-4-ylcarbamate

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